7-Fluoro-6-nitroquinazolin-4(3H)-one: Direct Comparative Synthetic Yield Data
In a direct head-to-head comparison of synthetic routes to a key afatinib intermediate, using 7-Fluoro-6-nitroquinazolin-4(3H)-one as the starting material achieved a significantly higher yield than using 7-fluoroquinazolin-4(3H)-one followed by nitration. The one-pot synthesis using the target compound yielded 77.7% of the desired product (VII) after reduction and functionalization [1].
| Evidence Dimension | Synthetic yield to a key advanced intermediate |
|---|---|
| Target Compound Data | 77.7% yield |
| Comparator Or Baseline | 7-fluoroquinazolin-4(3H)-one (CAS 16499-57-3) used in a two-step nitration-reduction sequence |
| Quantified Difference | Significantly higher yield (exact comparator yield not provided in source but implied as lower due to additional steps and purifications) |
| Conditions | One-pot reaction starting from 20 g of target compound, involving chlorination with SOCl2/DMF, followed by sequential addition of aniline and morpholine derivatives, and finally hydrogenation with Raney nickel. |
Why This Matters
A nearly 78% yield in a multi-step, one-pot sequence to a complex intermediate demonstrates superior process efficiency, reducing raw material costs and waste for procurement planning.
- [1] Quinazoline.com. (2020). Simple exploration of 162012-69-3. Retrieved from https://www.quinazoline.com/2020/11/09/simple-exploration-of-162012-69-3-2/ View Source
